molecular formula C20H30D4O5 B032840 (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid CAS No. 34210-11-2

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

Cat. No. B032840
CAS RN: 34210-11-2
M. Wt: 358.5 g/mol
InChI Key: PXGPLTODNUVGFL-MKIWGZNBSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one has been demonstrated, showing the versatility of cyclization reactions in forming complex structures (Hanzawa et al., 2012). Similarly, the synthesis of compounds like methyl 3-(2-octadecylcyclopropen-1-yl)propanoate showcases the use of cyclopropene and cyclopropane moieties as key intermediates in complex molecule synthesis (Hartmann et al., 1994).

Molecular Structure Analysis

The molecular structure of complex compounds is crucial for understanding their reactivity and properties. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often employed to elucidate the structure. For instance, the study of 3-hydroxy-2-cyanoalk-2-enamides and related compounds has provided insight into solvent-dependent isomerism, highlighting the importance of conformational analysis in understanding molecular structure (Papageorgiou et al., 1998).

Chemical Reactions and Properties

The reactivity of complex molecules can be influenced by their functional groups and molecular structure. For example, the alkaline stability of certain compounds can reveal unexpected intramolecular hydride transfers, offering insights into novel reaction mechanisms (Longridge & Nicholson, 1990). Moreover, the synthesis of molecules like methyl substituted bicyclo[3.2.0]hept-3-en-6-ones can showcase the applicability of cyclization reactions in creating diverse structures (Marotta et al., 1994).

Scientific Research Applications

Biomarker Identification in Smoking-Related Studies

One significant application of this compound is in the field of biomarker identification, specifically related to smoking and its impact. The compound has been utilized as a urinary biomarker for oxidative damage and inflammation in cigarette smokers. In a study by Carmella et al. (2019), it was identified as a metabolite elevated in smokers and used to assess the longitudinal stability of these biomarkers in a clinical trial. This application is critical in understanding the health impacts of smoking and in developing strategies for smoking cessation and health interventions (Carmella et al., 2019).

Role in Mycobacterial Mycolic Acid Biosynthesis

Another area where this compound finds application is in the biosynthesis of mycobacterial mycolic acids. Hartmann et al. (1994) explored analogs of the compound as potential inhibitors of mycolic acid biosynthesis in mycobacteria. These findings have implications in the treatment of diseases caused by mycobacteria, such as tuberculosis, and contribute to the understanding of bacterial cell wall biosynthesis (Hartmann et al., 1994).

Synthesis of Methyl Esters as Inhibitors

In the context of chemical synthesis, this compound has been used in the synthesis of methyl esters, as reported by Besra et al. (1993). The study highlighted its role in the synthesis of methyl 4-(2-octadecylcyclopropen-l-yl)butanoate, a potential inhibitor of mycolic acid biosynthesis. Such synthetic applications are significant in the development of new pharmaceuticals and chemical compounds (Besra et al., 1993).

properties

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1/i5D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-MKIWGZNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

CAS RN

34210-11-2
Record name Prostaglandin F2α-3,3,4,4-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34210-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 2
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 3
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 4
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 5
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 6
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

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